
DL-Serine-1-13C
Overview
Description
DL-Serine-1-13C is a stable isotope-labeled derivative of the amino acid serine, where the carbon atom at position 1 is replaced by the ¹³C isotope. Its molecular formula is HOCH₂CH(NH₂)COOH, with a molecular weight of 90.09 g/mol and a CAS number of 102029-81-2 . The compound is synthesized with ≥99% isotopic purity, making it suitable for advanced research applications such as nuclear magnetic resonance (NMR) spectroscopy, metabolic flux analysis, and isotopic tracing in biochemical studies . Unlike its L- or D-enantiomers, the racemic DL-form allows researchers to study non-stereospecific pathways or synthetic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: DL-Serine-1-13C can be synthesized through various methods, including the protection-deprotection strategy. One efficient method involves the use of D-serine as a starting material. The synthesis typically involves mild reaction conditions to ensure high purity and stability of the final product .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using isotopically labeled precursors. The process is optimized to achieve high yields and isotopic purity. The reaction conditions are carefully controlled to minimize impurities and ensure the stability of the product during storage and handling .
Chemical Reactions Analysis
Types of Reactions: DL-Serine-1-13C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxo acids.
Reduction: Reduction reactions can convert this compound into its corresponding alcohols.
Substitution: Substitution reactions can replace the hydroxyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxo acids, while reduction can produce alcohols .
Scientific Research Applications
DL-Serine-1-13C has a wide range of applications in scientific research, including:
Chemistry: Used as a tracer in metabolic studies and to investigate reaction mechanisms.
Biology: Employed in studies of protein synthesis and neurotransmitter pathways.
Medicine: Utilized in research on neurological disorders and as a potential therapeutic agent.
Industry: Applied in the production of isotopically labeled compounds for various industrial processes
Mechanism of Action
DL-Serine-1-13C exerts its effects through its involvement in various biochemical pathways. It acts as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, which plays a key role in synaptic plasticity and neurotransmission. The compound is also involved in the biosynthesis of purines, pyrimidines, and other amino acids .
Comparison with Similar Compounds
Comparison with Similar ¹³C-Labeled Compounds
Structural and Isotopic Differences
The table below summarizes key properties of DL-Serine-1-13C and analogous ¹³C-labeled amino acids:
Note: DL-Alanine-1-13C shares the same CAS number as this compound in some sources due to database inconsistencies; structural verification is critical .
Key Comparative Analysis
Stereochemical Considerations
This compound’s racemic mixture contrasts with enantiopure analogs like L-Serine-1-13C. The latter is preferred for enzyme-specific studies (e.g., serine dehydratase), while the DL-form is cost-effective for non-stereosensitive applications .
Biological Activity
DL-Serine-1-13C is a stable isotope-labeled version of the amino acid serine, which plays a crucial role in various biological processes, including protein synthesis, neurotransmitter function, and metabolic pathways. This article provides a detailed overview of the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, pharmacokinetics, and applications in research.
Target of Action
this compound interacts with enzymes and receptors that recognize serine. It participates in the catalysis of biochemical reactions and the transmission of signals by binding to specific targets such as serine hydroxymethyltransferase and NMDA receptors.
Mode of Action
The compound acts similarly to serine by facilitating the conversion of serine to glycine through enzymatic reactions. This process is critical for one-carbon metabolism, which is essential for nucleotide synthesis and methylation reactions.
Biochemical Pathways
This compound is involved in several key biochemical pathways:
- Serine Synthesis Pathway : It contributes to the biosynthesis of serine from 3-phosphoglycerate.
- Serine/Glycine Biosynthesis Pathway : It plays a role in the interconversion between serine and glycine.
- Phosphatidylserine Synthesis : The compound is crucial for synthesizing phosphatidylserine, a vital component of cell membranes.
Pharmacokinetics
The pharmacokinetic profile of this compound is expected to mirror that of natural serine:
- Absorption : It is absorbed from the gastrointestinal tract.
- Distribution : Once absorbed, it is distributed throughout various tissues.
- Metabolism : The compound undergoes metabolic processes similar to those of serine.
- Excretion : It is primarily excreted in urine.
Cellular Effects
This compound influences various cellular processes:
- Cell Signaling : It modulates synaptic plasticity and neurotransmission by acting as a co-agonist at NMDA receptors.
- Cell Proliferation : The compound supports cellular growth and proliferation through its involvement in protein synthesis.
Research Applications
This compound has diverse applications in scientific research:
Field | Application |
---|---|
Chemistry | Used as a tracer in metabolic studies and reaction mechanism investigations. |
Biology | Employed in studies related to protein synthesis and neurotransmitter pathways. |
Medicine | Investigated for its potential therapeutic role in neurological disorders. |
Industry | Applied in producing isotopically labeled compounds for various industrial processes. |
Cognitive Function Enhancement
In animal models, low doses of DL-Serine have been shown to enhance cognitive function by modulating NMDA receptor activity. For instance, studies indicate that administration at doses around 60 mg/kg/day improves synaptic plasticity and cognitive performance .
Neurological Disorders
Research indicates that D-serine (the enantiomer) may have therapeutic potential in treating schizophrenia and depression. In clinical settings, D-serine supplementation has been associated with improvements in cognitive symptoms among patients with schizophrenia when used alongside antipsychotics .
Metabolic Tracing
This compound serves as an effective tracer for studying metabolic pathways. A study utilizing deep 13C labeling demonstrated active turnover in nucleotide pools, indicating robust metabolic activity involving serine derivatives .
Q & A
Basic Research Questions
Q. What is the rationale for using 13C isotopic labeling in DL-Serine, and how does it enhance metabolic pathway studies?
- Methodological Answer : DL-Serine-1-13C is used to trace metabolic flux in biochemical pathways (e.g., serine biosynthesis or one-carbon metabolism). The 13C label allows precise tracking via nuclear magnetic resonance (NMR) or mass spectrometry (MS). For example, in in vivo studies, the incorporation of 13C into downstream metabolites (e.g., glycine, purines) can be quantified to map pathway activity . Ensure isotopic purity (≥99%, as per labeled compound standards) to avoid signal interference .
Q. How can researchers verify the structural integrity and isotopic purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : Analyze the 13C-NMR spectrum to confirm the position of the 13C label (e.g., C1 in serine’s carboxyl group) and rule out isotopic scrambling.
- Mass Spectrometry : Use high-resolution MS to validate molecular weight (e.g., +1 Da shift for 13C-labeled compounds) and isotopic enrichment.
- Chromatography : Pair with HPLC or GC to assess chemical purity and isolate labeled vs. unlabeled species .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Follow general lab safety guidelines for amino acids (e.g., gloves, lab coats) and specific protocols for isotopic compounds:
- Store in airtight, labeled containers to prevent contamination.
- Use radiation safety practices if working with radioisotopes in parallel.
- Refer to safety data sheets (SDS) for disposal guidelines, particularly for 13C-labeled waste .
Advanced Research Questions
Q. How should experimental designs be optimized for studying serine’s role in cancer metabolism using this compound?
- Methodological Answer :
- Hypothesis Framing : Use the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to define objectives, e.g., “Does this compound incorporation correlate with oncogenic serine auxotrophy in glioblastoma models?” .
- Model Systems : Use isotopically traced cell cultures (e.g., SFxL media with 13C-serine) or animal models. Monitor time-dependent 13C enrichment in metabolites via LC-MS .
- Controls : Include unlabeled serine controls and blank samples to baseline 13C natural abundance .
Q. How can contradictions in 13C metabolic flux data be resolved?
- Methodological Answer : Contradictions often arise from technical or biological variability:
- Technical Replicates : Repeat experiments to distinguish instrument noise (e.g., MS sensitivity drift) from biological variation.
- Pathway Modeling : Use computational tools (e.g., Flux Balance Analysis) to reconcile discrepancies between expected and observed 13C labeling patterns.
- Alternative Techniques : Cross-validate with 2H or 15N labeling to confirm pathway specificity .
Q. What are best practices for synthesizing this compound with high enantiomeric purity for chiral studies?
- Methodological Answer :
- Synthetic Routes : Opt for enzymatic synthesis (e.g., serine hydroxymethyltransferase) to ensure stereochemical control, or asymmetric catalysis with 13C-labeled precursors.
- Purity Assessment : Use chiral HPLC columns or capillary electrophoresis to separate D- and L-serine enantiomers.
- Documentation : Report enantiomeric excess (ee) and synthetic yield in line with journal guidelines (e.g., Med. Chem. Commun.’s standards for compound characterization) .
Q. How can this compound be integrated into multi-omics studies to investigate its systemic effects?
- Methodological Answer :
- Experimental Workflow :
Metabolomics : Quantify 13C-serine and its derivatives via untargeted LC-MS.
Proteomics : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to link serine flux to protein expression.
Transcriptomics : Correlate flux data with RNA-seq results to identify regulatory genes (e.g., PHGDH, PSAT1).
Q. Methodological Resources
- Literature Retrieval : Use primary sources (e.g., Journal of Biological Chemistry) via databases like PubMed, avoiding non-peer-reviewed platforms .
- Lab Reporting : Follow guidelines for documenting isotopic experiments, including raw data, statistical analyses, and reproducibility checks .
- Ethical Compliance : Ensure all studies adhere to institutional review boards (IRBs) for human/mammalian research .
Properties
IUPAC Name |
2-amino-3-hydroxy(113C)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/i3+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTCFGRXMJLQNBG-LBPDFUHNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C([13C](=O)O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90481021 | |
Record name | DL-Serine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
106.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84344-20-7 | |
Record name | DL-Serine-1-13C | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90481021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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